N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide
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Overview
Description
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is a complex organic compound featuring a naphthothiazole core fused with a furan carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the thiazole ring . The reaction conditions often require the presence of a base such as potassium hydroxide and solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Substitution: Cyclocondensation reactions with phenyl isothiocyanate.
Common Reagents and Conditions
Oxidation: Molecular oxygen, visible light, and photosensitizers.
Substitution: Phenyl isothiocyanate, potassium hydroxide, acetonitrile.
Major Products
Oxidation: Formamides.
Substitution: 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs with antibacterial, antitumor, and anti-inflammatory properties.
Materials Science: In the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, in oxidative reactions, it acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(2Z)-3-(prop-2-yn-1-yl)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]furan-2-carboxamide is unique due to its fused naphthothiazole and furan carboxamide structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c1-2-11-21-15-10-9-13-6-3-4-7-14(13)17(15)24-19(21)20-18(22)16-8-5-12-23-16/h1,3-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJLDOARYMUUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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